rac-(3aR,4S,9bS)-9-chloro-6-methoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid
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Overview
Description
rac-(3aR,4S,9bS)-9-chloro-6-methoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid: is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with a chloro and methoxy substituent, making it a subject of interest for various scientific research applications.
Preparation Methods
The synthesis of rac-(3aR,4S,9bS)-9-chloro-6-methoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy acrylates or acrylamides with N-arylbenzaldimines in the presence of indium (III) chloride and microwave irradiation . This method allows for rapid synthesis with isolated yields up to 57% within 3 minutes. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
rac-(3aR,4S,9bS)-9-chloro-6-methoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amino groups.
Substitution: Halogen substitution reactions can replace the chloro group with other substituents like fluorine or bromine. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like N-bromosuccinimide.
Scientific Research Applications
Mechanism of Action
The mechanism of action of rac-(3aR,4S,9bS)-9-chloro-6-methoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. It is known to inhibit alkaline phosphatases by binding to their active sites, thereby preventing the dephosphorylation of substrates. This inhibition can affect various cellular pathways and processes, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar compounds to rac-(3aR,4S,9bS)-9-chloro-6-methoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid include:
- rac-(3aR,4S,9bS)-6-chloro-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid
- rac-(3aR,4S,9bS)-6-chloro-9-(trifluoromethyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid These compounds share a similar quinoline core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The unique combination of chloro and methoxy groups in this compound contributes to its distinct chemical behavior and potential applications.
Properties
Molecular Formula |
C14H14ClNO3 |
---|---|
Molecular Weight |
279.72 g/mol |
IUPAC Name |
(3aS,4R,9bR)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H14ClNO3/c1-19-10-6-5-9(15)11-7-3-2-4-8(7)12(14(17)18)16-13(10)11/h2-3,5-8,12,16H,4H2,1H3,(H,17,18)/t7-,8+,12-/m1/s1 |
InChI Key |
GFAATJGDWAOIDJ-RGNHYFCHSA-N |
Isomeric SMILES |
COC1=C2C(=C(C=C1)Cl)[C@@H]3C=CC[C@@H]3[C@@H](N2)C(=O)O |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)C3C=CCC3C(N2)C(=O)O |
Origin of Product |
United States |
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